Iodo-bis(methoxy)borane

Description

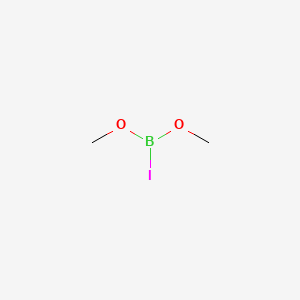

Structure

2D Structure

Properties

CAS No. |

29878-02-2 |

|---|---|

Molecular Formula |

C2H6BIO2 |

Molecular Weight |

199.79 g/mol |

IUPAC Name |

iodo(dimethoxy)borane |

InChI |

InChI=1S/C2H6BIO2/c1-5-3(4)6-2/h1-2H3 |

InChI Key |

MHTKHOPYUHMMOP-UHFFFAOYSA-N |

Canonical SMILES |

B(OC)(OC)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Preparations of Iodo Bis Methoxy Borane

Synthesis from Boron Trihalide Precursors

The most direct approach to synthesizing iodo-bis(methoxy)borane involves the use of a boron trihalide precursor, specifically boron triiodide. This method leverages the high reactivity of the boron-halogen bond to introduce alkoxy groups.

BI₃ + 2 CH₃OH → I-B(OCH₃)₂ + 2 HI

This process relies on the nucleophilic attack of the methanol (B129727) oxygen on the electrophilic boron atom, followed by the elimination of hydrogen iodide. Another common approach involves the reaction of boron triiodide with sodium methoxide (B1231860) (NaOCH₃) in an appropriate organic solvent, which also yields the desired product ontosight.aiacs.org. Due to the high reactivity of boron trihalides, which react vigorously with water and alcohols, these reactions must be conducted under controlled conditions thieme-connect.de.

Alternatively, halo(oxy)boranes are efficiently prepared by mixing a boron trihalide with a trialkyl borate (B1201080), such as trimethyl borate, at low temperatures thieme-connect.de. This ligand exchange reaction can also be utilized to form this compound:

BI₃ + 2 B(OCH₃)₃ → 3 I-B(OCH₃)₂

This method avoids the generation of hydrogen iodide as a byproduct.

The yield and purity of this compound are critically dependent on several reaction parameters, primarily stoichiometry and temperature. Because oxygen and halogen ligands on a boron atom can exchange rapidly, the isolation of a specific compound depends on its thermodynamic stability relative to other possible products thieme-connect.de.

Stoichiometry: The molar ratio of the reactants is the most crucial factor in determining the final product. The reaction between boron triiodide and methanol can potentially yield three different products: diiodo(methoxy)borane (I₂B(OCH₃)), this compound (IB(OCH₃)₂), or trimethyl borate (B(OCH₃)₃). To selectively synthesize this compound, a precise stoichiometric ratio of 1:2 of boron triiodide to methanol is theoretically required. Using an excess of methanol would favor the formation of the fully substituted trimethyl borate, while an excess of boron triiodide would lead to a higher proportion of diiodo(methoxy)borane.

Temperature: Control of the reaction temperature is essential for managing the reaction rate and minimizing side reactions. Reactions involving boron trihalides and alcohols are typically exothermic. For related chloro- and bromo-borane syntheses, reactions are often initiated at very low temperatures, such as -78 °C, and then allowed to warm gradually thieme-connect.de. This level of control helps prevent the uncontrolled formation of byproducts and potential decomposition of the desired product. For the synthesis of this compound, maintaining a low temperature during the addition of methanol to boron triiodide is necessary to ensure selective substitution and high purity.

The table below summarizes the key parameters and their influence on the synthesis.

| Parameter | Influence on Synthesis | Optimal Condition for I-B(OCH₃)₂ |

| Stoichiometry (BI₃:CH₃OH) | Determines the degree of substitution on the boron atom. | Theoretically 1:2. A slight excess of the borate can be used in ligand exchange reactions to drive completion thieme-connect.de. |

| Temperature | Controls reaction rate and selectivity; prevents side reactions and decomposition. | Low temperatures (e.g., -78 °C to 0 °C) are generally required to manage the exothermic reaction thieme-connect.de. |

| Solvent | Affects solubility of reactants and can influence reactivity. | Anhydrous, non-protic organic solvents are used to prevent unwanted reactions with the boron trihalide ontosight.ai. |

| Purity of Reactants | Water contamination in reactants or solvent will lead to decomposition and formation of boric acid thieme-connect.de. | High purity, anhydrous reactants and solvents are essential. |

Development of Scalable Synthetic Approaches

For the synthesis of this compound to be viable on a larger, industrial scale, methods that are efficient, safe, and reproducible are required. Continuous flow chemistry presents a significant advantage over traditional batch processing for this purpose.

Continuous flow chemistry is a mature technology that offers intrinsic benefits such as superior heat and mass transfer, enhanced safety, and improved scalability over conventional batch methods beilstein-journals.org. These advantages are particularly relevant for reactions involving highly reactive or hazardous reagents like boron trihalides. The development of scalable syntheses for pharmaceutical and fine chemical applications often leverages flow processes acs.orgrsc.org.

In a continuous flow setup, solutions of reactants are pumped through a network of tubes and reactors youtube.com. This configuration allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher product yields and purities. For an exothermic reaction like the synthesis of this compound, the high surface-area-to-volume ratio of flow reactors enables efficient heat dissipation, preventing the formation of hot spots and subsequent side reactions or decomposition rsc.org.

The key benefits of applying continuous flow to this compound synthesis include:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with handling highly reactive boron triiodide.

Precise Temperature Control: Efficient heat exchange allows for the maintenance of optimal low temperatures, ensuring high selectivity.

Improved Mixing and Reproducibility: The controlled mixing of reactant streams leads to consistent product quality.

Scalability: Production can be scaled up by extending the operation time or by using multiple reactors in parallel, a process known as numbering-up, without the need for re-optimizing reaction conditions beilstein-journals.org.

While specific literature on the continuous flow synthesis of this compound is not detailed, the principles have been successfully applied to the production of other organoboron compounds, demonstrating the industrial potential of this approach csic.eswhiterose.ac.uk.

Preparation of Structurally Related Iodo-Borane Derivatives

A variety of iodo-borane derivatives with diverse structures and applications have been synthesized. These compounds range from simple Lewis acid-base adducts to complex polyhedral clusters.

| Derivative Name | Chemical Formula | Key Synthetic Feature |

| 9-Iodo-9-borabicyclo[3.3.1]nonane (B-Iodo-9-BBN) | C₈H₁₄BI | Prepared by the iodination of 9-borabicyclo[3.3.1]nonane (9-BBN) beilstein-journals.orgnih.gov. |

| Pyridine-iodoborane | C₅H₅N·BH₂I | Typically formed through the reaction of a pyridine-borane complex with iodine researchgate.net. |

| Dicyclohexyliodoborane | C₁₂H₂₂BI | A versatile reagent used for stereoselective enolboration rsc.orgcdnsciencepub.com. |

| Iodinated Carboranes | e.g., C₂B₁₀H₁₁I | Synthesized via electrophilic iodination of carborane clusters using reagents like iodine monochloride (ICl) thieme-connect.dersc.org. |

9-Iodo-9-borabicyclo[3.3.1]nonane (B-Iodo-9-BBN): This is a highly selective hydroborating agent. Its synthesis involves the reaction of 9-BBN with iodine, which cleaves the B-H-B bridge of the 9-BBN dimer to introduce an iodine atom at the boron center beilstein-journals.org.

Pyridine-iodoborane Complexes: These are examples of Lewis acid-base adducts. The synthesis can be achieved by reacting a pre-formed pyridine-borane complex with an iodine source researchgate.net. These complexes are often used as reagents in organic synthesis.

Dicyclohexyliodoborane: This sterically hindered iodo-borane is a valuable reagent for achieving highly stereoselective enolborations of esters and amides rsc.orgnih.gov.

Iodinated Carboranes: These are polyhedral boron clusters where one or more boron-hydrogen (B-H) bonds have been replaced by boron-iodine (B-I) bonds. The synthesis often involves electrophilic substitution on the carborane cage using a strong iodinating agent, sometimes in the presence of a Lewis acid catalyst thieme-connect.dersc.org.

Reactivity Profiles and Mechanistic Investigations of Iodo Bis Methoxy Borane

Lewis Acidity and Electrophilic Character of the Boron Center

Trivalent boron compounds, such as boranes, are classic examples of Lewis acids. This acidity arises from the vacant 2p orbital on the boron atom, which can readily accept a pair of electrons from a Lewis base (nucleophile) to form a stable adduct. quora.comallen.inchemeurope.com The electrophilicity, or Lewis acidic strength, of the boron center in substituted boranes is profoundly influenced by the electronic properties of its substituents.

Inductive Effect: Both the oxygen atoms of the methoxy (B1213986) groups and the iodine atom are more electronegative than boron, exerting an electron-withdrawing inductive effect (-I) that increases the partial positive charge on the boron and enhances its electrophilicity.

Mesomeric (Resonance) Effect: The oxygen atoms of the methoxy groups possess lone pairs of electrons that can be donated into the vacant p-orbital of the boron atom (+M effect). This pπ-pπ back-bonding delocalizes the lone pair, reduces the electron deficiency of the boron center, and consequently decreases its Lewis acidity.

Generally, the resonance effect of alkoxy groups is dominant, meaning that compared to trialkylboranes or borane (B79455) (BH₃) itself, alkoxyboranes are weaker Lewis acids. However, the presence of the highly electronegative and large iodine atom introduces a significant inductive pull without a substantial back-bonding contribution, which enhances the Lewis acidity compared to a non-halogenated analogue like trimethoxyborane, B(OCH₃)₃. Therefore, the boron center in Iodo-bis(methoxy)borane is considered moderately electrophilic, capable of coordinating with a variety of nucleophiles. This electrophilic character is the driving force for many of its subsequent reactions. rsc.orgnih.gov

Oxidative Transformations Mediated by this compound

One of the cornerstone reactions in organoboron chemistry is the oxidative cleavage of boron-carbon bonds to form carbon-oxygen bonds, a key step in the hydroboration-oxidation sequence. wikipedia.orglibretexts.org A similar oxidative transformation can be applied to the boron-iodine bond in this compound. This process effectively replaces the iodine atom with a hydroxyl or alkoxy group, leading to the formation of borate (B1201080) esters.

The reaction typically proceeds by treating the borane with an oxidizing agent in an appropriate solvent. The net result is the conversion of this compound into trimethoxyborane or a related borate derivative, which upon hydrolysis can yield boric acid. This transformation is valuable for converting a halogenated borane into a more stable or synthetically useful borate ester. researchgate.netnih.govnih.gov

The most common and effective oxidizing agent for this transformation is hydrogen peroxide (H₂O₂), typically used under basic conditions (e.g., in the presence of sodium hydroxide). yale.edubyjus.com The mechanistic pathway for the oxidation is well-established and involves several key steps:

Formation of a Nucleophile: In the basic medium, hydrogen peroxide is deprotonated to form the hydroperoxide anion (HOO⁻), which is a potent nucleophile. yale.educhemistrytalk.org

Nucleophilic Attack: The hydroperoxide anion attacks the electrophilic boron center of this compound. This addition results in the formation of a tetracoordinate, negatively charged boronate intermediate.

1,2-Migratory Rearrangement: The crucial step involves a 1,2-migration. Although typically an alkyl or aryl group migrates in hydroboration-oxidation, in this context, one of the methoxy groups or another substituent could potentially migrate. However, the most likely outcome is the effective displacement of the iodide ion. A more direct view of the mechanism involves the formation of the boronate complex, followed by rearrangement to form a new B-O bond and expulsion of the iodide leaving group.

Final Product: The resulting species is trimethoxyborane, a stable borate ester.

Peracids (RCO₃H) can also serve as oxidizing agents, functioning through a similar mechanism involving nucleophilic attack by the peracid on the boron center followed by rearrangement.

Reductive Reactivity Leading to Borane Derivatives

The boron-iodine bond in this compound is susceptible to reductive cleavage. wikipedia.org This reactivity allows for the synthesis of borane derivatives where the iodine atom is replaced by a hydrogen atom. Strong reducing agents, particularly hydride sources like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can effect this transformation.

The reaction mechanism involves the nucleophilic delivery of a hydride ion (H⁻) to the electrophilic boron center. This attack displaces the iodide ion, which is an excellent leaving group. The product of this reduction is bis(methoxy)borane, (CH₃O)₂BH. This reaction is analogous to the reduction of aminodihaloboranes to aminoboranes using hydride reagents. acs.orgnih.gov

(CH₃O)₂BI + [H⁻] → (CH₃O)₂BH + I⁻

This reductive process provides a pathway to generate substituted boranes that can be used in subsequent hydroboration or reduction reactions.

Spectroscopic Characterization and Structural Elucidation Methodologies

Boron Nuclear Magnetic Resonance Spectroscopy (¹¹B NMR)

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a principal tool for characterizing organoboron compounds, including iodo-bis(methoxy)borane. magritek.com This technique is highly sensitive to the electronic environment around the boron nucleus. magritek.com

The ¹¹B NMR chemical shift is a key parameter for identifying the coordination number and the nature of substituents attached to the boron atom. For tricoordinate boranes, the chemical shifts are typically found in a low-field region. sdsu.edu The addition of a ligand or coordinating solvent to the empty p-orbital of boron results in an upfield shift compared to the tricoordinate borane (B79455). sdsu.edu

The ¹¹B NMR chemical shift is directly correlated with the electronic environment and bonding at the boron center. The shielding of the boron nucleus is influenced by the electron-donating or electron-withdrawing nature of the substituents. The methoxy (B1213986) groups (-OCH₃) are electron-withdrawing via the sigma framework but can act as π-donors through their lone pairs on the oxygen atoms. This π-donation can increase the electron density at the boron center, leading to increased shielding and an upfield shift in the ¹¹B NMR spectrum compared to a hypothetical B-I bond without such donation.

Furthermore, the strength of the coordination complex can affect the chemical shift, with stronger complexes generally being shifted to a higher field. sdsu.edu Theoretical calculations, such as the GIAO-MP2 method, have been used to predict ¹¹B NMR chemical shifts and show a good correlation with experimental data for various boron compounds. nih.govnih.gov These computational methods can help in understanding the factors that govern the chemical shifts of boron nuclei. nih.govnih.gov

Proton and Carbon Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary structural information by probing the hydrogen and carbon atoms in the methoxy groups of this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would provide definitive information on its molecular geometry. It would reveal the B-I and B-O bond lengths and the O-B-O and I-B-O bond angles. This data is crucial for understanding the steric and electronic effects of the substituents on the boron center. Although a specific crystal structure for this compound is not available in the provided search results, the structures of related bromo- and iodo-borane compounds have been determined using this technique. mdpi.comresearchgate.net The general methodology involves growing a suitable crystal, collecting diffraction data, and refining the structural model. bioscience.firesearchgate.net

Advanced Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Advanced spectroscopic techniques, particularly NMR spectroscopy, are invaluable for monitoring chemical reactions in real-time and for the characterization of transient intermediates. acs.orgnih.gov In the context of reactions involving this compound, these techniques can provide mechanistic insights. acs.orgnih.gov

For example, NMR spectroscopy can be used to follow the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. rsc.org This allows for the determination of reaction kinetics and the identification of any intermediate species that may form. The detection of short-lived intermediates is often challenging but can be achieved under specific conditions, such as low temperatures or by using rapid-injection techniques. researchgate.net The synthesis and spectroscopic characterization of reaction intermediates can provide crucial insights into the reaction mechanism. ethz.ch The use of multinuclear NMR allows for the simultaneous observation of different nuclei (e.g., ¹¹B, ¹H, ¹³C), providing a more complete picture of the reacting system. scholaris.ca

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of organoboron compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic parameters, which aids in the identification and characterization of compounds. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly important for boron-containing species, with ¹¹B NMR being a key technique.

While specific DFT studies predicting the NMR spectrum of iodo-bis(methoxy)borane are not extensively documented in publicly available literature, the methodology is well-established for analogous compounds. For instance, in studies of related iodoboranes like I-9-BBN, DFT calculations have been used to correlate the electronic environment of the boron atom with its NMR signal. nih.gov The general approach involves the Gauge-Including Atomic Orbital (GIAO) method, which is one of the most common and reliable techniques for calculating NMR shielding tensors.

The predicted chemical shifts from these calculations can help to distinguish between different potential structures or intermediates in a reaction mixture. For this compound, it would be expected that DFT calculations could accurately predict the ¹¹B, ¹³C, and ¹H chemical shifts, aiding in its experimental characterization.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient intermediates and transition states.

For reactions involving haloboranes, including iodoboranes, DFT studies have provided detailed mechanistic insights. For example, the hydrogenolysis of dialkylchloroboranes to form hydroboranes has been shown through DFT to proceed via a Frustrated Lewis Pair (FLP) type reactivity, with a calculated energy barrier for the splitting of H₂. nih.gov Similar computational approaches can be applied to understand the reactions of this compound.

In the context of alkyne haloboration, DFT studies have been instrumental in explaining the stereochemical outcomes of the reaction. acs.org These studies have mapped out the Gibbs free energy profiles for different mechanistic pathways, including those involving zwitterionic intermediates and catalyzed anti-haloboration. acs.org Such computational investigations can reveal the subtle electronic and steric factors that govern the reaction pathway, providing a level of detail that is often inaccessible through experimental means alone. The study of protodeboronation of boronic esters, a competing reaction in many applications, has also been significantly illuminated by DFT computations, which help to deconvolute direct and pre-hydrolytic pathways. ed.ac.uk

Analysis of Electronic Structure and Stability

The electronic structure and stability of organoboron compounds are of fundamental interest, and DFT provides a robust framework for their analysis. The strength of the carbon-boron bond, a key parameter in many synthetic applications, can be quantified by calculating the homolytic bond dissociation enthalpies (BDEs). A comprehensive study on a range of organoboron compounds, including boronate esters, has benchmarked various DFT methods and found that the M06-HF functional provides highly accurate C-B BDEs. rsc.org

This type of analysis can be extended to the B-I bond in this compound to understand its relative stability and reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further elucidate the nature of the bonding by examining orbital occupancies and delocalization interactions. rsc.org These analyses can reveal the influence of the methoxy (B1213986) substituents on the electronic character and stability of the B-I bond.

Theoretical investigations into the geometrical structure and electronic transitions of boronic acid derivatives and their esters with fructose (B13574) have been successfully carried out using DFT. lodz.pl These studies show good agreement between predicted and experimental excitation wavelengths and demonstrate that the lowest energy electronic transition often involves the HOMO to LUMO orbitals. lodz.pl

Application of Molecular Orbital Theory to Borane (B79455) Reactivity

Molecular Orbital (MO) theory provides a qualitative and quantitative framework for understanding the electronic structure and reactivity of molecules. For boranes, the presence of a vacant p-orbital on the boron atom is a key feature that dominates their chemistry, making them potent electrophiles and Lewis acids.

MO theory can be used to construct interaction diagrams for the bonding between a borane and a substrate, allowing for frontier orbital arguments to be made about the reactivity. aps.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the borane is often the key interaction that initiates a reaction.

In the context of this compound, the electronegative iodine and oxygen atoms will influence the energy levels of the molecular orbitals of the borane. MO theory can help to predict how these substituents will affect the electrophilicity of the boron center and the reactivity of the B-I bond. For instance, the back-donation from oxygen lone pairs to the vacant boron p-orbital can be rationalized using MO theory, explaining the relative stability of boronic esters.

In Silico Prediction of Novel Reactivity and Selectivity Pathways

Computational chemistry is increasingly being used not just to explain known reactivity but also to predict new reactions and to design more selective catalysts and reagents. For organoboron compounds, in silico studies can screen potential substrates and catalysts, and identify promising candidates for experimental investigation. thieme.denih.gov

Computational studies on photoinduced reactions of organoboron compounds have revealed the spin density in radical intermediates, helping to explain the observed reaction pathways and product distributions. nih.gov This predictive capability is crucial for the development of new synthetic methods.

For this compound, in silico studies could be used to explore its potential in a variety of reactions. For example, its reactivity in frustrated Lewis pair chemistry, its potential as a catalyst or precatalyst, and its utility in novel borylation reactions could all be investigated computationally. By modeling the transition states for different reaction pathways, it is possible to predict the likely outcome of a reaction and to design modified reagents with improved selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.